![molecular formula C17H18FNO2 B295113 2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate is a chemical compound that belongs to the class of benzoyl compounds. It is known for its potential applications in scientific research due to its unique properties and structure.
Wirkmechanismus
The exact mechanism of action of 2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate is not fully understood. However, it is believed to interact with metal ions through coordination bonds, leading to the formation of stable complexes. The fluorescence properties of the compound are believed to be due to the presence of the benzyl and methylamino groups, which act as chromophores.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed to be non-toxic and relatively stable under physiological conditions. Further studies are needed to fully understand its potential effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate is its high selectivity and sensitivity towards metal ions, making it a useful tool for the detection and quantification of metal ions in various samples. It is also relatively easy to synthesize and purify, making it a cost-effective option for research laboratories. However, one of the limitations of the compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate. One possible direction is the development of new fluorescent probes based on the structure of the compound for the detection of other metal ions. Another potential direction is the investigation of its potential use as a drug delivery system, due to its ability to form stable complexes with metal ions. Further studies are also needed to fully understand its potential effects on living organisms and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique properties and structure make it a useful tool for the detection and quantification of metal ions, as well as for the development of new materials and drug delivery systems. Further research is needed to fully understand its potential applications and effects.
Synthesemethoden
The synthesis of 2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with benzylamine and methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate has been extensively used in scientific research for its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been investigated for its potential use as a ligand for the development of new metal-organic frameworks (MOFs) and coordination polymers.
Eigenschaften
Molekularformel |
C17H18FNO2 |
---|---|
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
2-[benzyl(methyl)amino]ethyl 4-fluorobenzoate |
InChI |
InChI=1S/C17H18FNO2/c1-19(13-14-5-3-2-4-6-14)11-12-21-17(20)15-7-9-16(18)10-8-15/h2-10H,11-13H2,1H3 |
InChI-Schlüssel |
VTVMLLHUCHVGGD-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=C(C=C1)F)CC2=CC=CC=C2 |
Kanonische SMILES |
CN(CCOC(=O)C1=CC=C(C=C1)F)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.